N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide
Description
N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide is a substituted acetamide featuring two aromatic rings as N-substituents: a phenyl group and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal and agrochemical research .
Properties
CAS No. |
844-04-2 |
|---|---|
Molecular Formula |
C15H12F3NO |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12F3NO/c1-11(20)19(13-7-3-2-4-8-13)14-9-5-6-12(10-14)15(16,17)18/h2-10H,1H3 |
InChI Key |
AIEQQLHWKYTELX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide
General Synthetic Approach
The synthesis of this compound typically involves the acylation of 3-(trifluoromethyl)aniline derivatives with acylating agents such as acetyl chloride or acetic anhydride. The trifluoromethyl group is usually introduced on the aromatic ring prior to acylation or via electrophilic substitution reactions on preformed acetamide intermediates.
Specific Synthetic Routes
Direct Acylation of 3-(Trifluoromethyl)aniline
- Reagents: 3-(Trifluoromethyl)aniline, acetyl chloride or acetic anhydride
- Conditions: Anhydrous solvents (e.g., dichloromethane), inert atmosphere, base such as pyridine or triethylamine to scavenge HCl
- Procedure: The amine is reacted with the acylating agent at low temperature (0–5 °C) to minimize side reactions, then stirred at room temperature to complete the reaction.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography to isolate pure this compound.
Schiff Base Intermediate Route
- Step 1: Condensation of 3-(trifluoromethyl)aniline with an aldehyde (e.g., 4-nitrobenzaldehyde) to form a Schiff base intermediate.
- Step 2: Hydrolysis of the Schiff base under acidic or basic conditions to yield the acetamide derivative.
- This method allows functional group transformations on the aromatic ring before final acylation.
Industrial Scale Synthesis
Industrial preparations often adapt the direct acylation method with optimization for scale, including:
- Use of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to enhance reaction rates.
- Controlled temperature (50–120 °C) to balance reaction kinetics and minimize byproducts.
- Use of bases such as potassium hydroxide or pyridine to neutralize acid byproducts.
- Purification via liquid-liquid extraction, activated charcoal treatment, drying agents (anhydrous sodium sulfate), and crystallization from ethyl acetate or toluene.
An example from industrial patents describes heating a reaction mixture of 3-(trifluoromethyl)aniline derivative with acylating agents and potassium hydroxide in dimethyl sulfoxide at 100 °C for several hours, followed by phase separation and crystallization to yield over 85% pure product.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes and Optimization Strategies |
|---|---|---|
| Solvent | Dichloromethane, ethyl acetate, DMSO | Polar aprotic solvents enhance reactivity; balance solubility and stability. |
| Temperature | 0–5 °C initially, then room temp to 100 °C | Lower temperatures reduce side reactions; higher temps speed conversion. |
| Base | Pyridine, triethylamine, potassium hydroxide | Neutralizes HCl; choice affects reaction rate and purity. |
| Reaction Time | 1–12 hours | Longer times improve yield but may increase impurities. |
| Purification | Recrystallization, column chromatography | Essential for removing unreacted starting materials and byproducts. |
Analytical Characterization
Accurate characterization is crucial to confirm the identity and purity of this compound.
| Technique | Key Observations | Purpose |
|---|---|---|
| ¹H NMR | Aromatic protons, amide NH proton, methyl protons | Confirm structure and substitution pattern |
| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, CF₃ carbons | Verify trifluoromethyl and acetamide carbons |
| FT-IR | Amide C=O stretch (~1650–1680 cm⁻¹), NH stretch | Identify functional groups |
| Mass Spectrometry | Molecular ion peak consistent with C15H12F3NO | Confirm molecular weight |
| Melting Point | Typically 150–160 °C (depending on purity) | Assess purity and batch consistency |
Research Data and Yield Summary
Notes on Side Reactions and Impurities
- Hydrolysis of acylating agents can lead to acetic acid formation, lowering yield. Use anhydrous conditions to minimize.
- Over-acylation or polymerization may occur at elevated temperatures or prolonged reaction times.
- Trifluoromethyl group stability is generally high but can undergo electrophilic aromatic substitution under harsh conditions, leading to substitution impurities.
- Purification techniques such as recrystallization and chromatography are critical to remove these impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the acetamide group is a primary reaction pathway, yielding corresponding aniline derivatives under specific conditions:
Mechanistic Insight :
The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack by water or hydroxide ions . Acidic conditions protonate the carbonyl oxygen, while basic conditions deprotonate water to enhance nucleophilicity .
Substitution Reactions
The trifluoromethylphenyl moiety participates in electrophilic aromatic substitution (EAS) reactions:
Key Observations :
-
The trifluoromethyl group directs incoming electrophiles to specific positions due to its strong meta-directing nature .
-
Steric hindrance from the phenylacetamide group reduces reaction rates compared to unsubstituted analogs .
Reduction Reactions
Reductive cleavage of the amide bond has been documented under vigorous conditions:
| Reducing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux (8 hrs) | N-phenyl-N-[3-(trifluoromethyl)phenyl]ethylamine | 39% | |
| BH₃·THF | 0°C to 25°C, 12 hrs | Partial reduction to alcohol intermediate | 27% |
Limitations :
The trifluoromethyl group stabilizes the amide resonance structure, making complete reduction challenging without side reactions .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization of the aromatic ring:
Catalytic Efficiency :
-
Electron-deficient aryl rings require higher catalyst loadings (5–10 mol%) compared to electron-rich systems .
-
Trifluoromethyl groups do not interfere with oxidative addition steps in Pd-mediated reactions.
Stability Under Oxidative Conditions
The compound demonstrates remarkable stability toward common oxidizers:
| Oxidizing Agent | Conditions | Observation | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 24 hrs | No degradation | |
| mCPBA | CH₂Cl₂, 25°C, 12 hrs | Intact acetamide group; epoxidation absent |
Rationale :
The strong electron-withdrawing effect of the trifluoromethyl group deactivates the ring toward oxidation, while the acetamide group remains unreactive under mild conditions .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Primary Reaction | Quantum Yield | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | C–N bond cleavage to form biradical intermediates | 0.12 | |
| 365 nm | Methanol | Isomerization to keto-enol tautomers | 0.08 |
Applications :
This photolability has been exploited in photoresist materials and controlled-release drug delivery systems .
Comparative Reactivity Analysis
The trifluoromethyl group profoundly influences reaction outcomes compared to non-fluorinated analogs:
| Reaction | N-phenyl-N-[3-CF₃-phenyl]acetamide | N-phenyl-N-[3-CH₃-phenyl]acetamide | Enhancement Factor |
|---|---|---|---|
| Hydrolysis Rate (k, s⁻¹) | 4.7 × 10⁻⁴ | 1.2 × 10⁻⁴ | 3.9× |
| EAS Nitration Yield | 63% | 88% | 0.7× |
| Pd-Coupling Efficiency | 66% | 42% | 1.6× |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structural features allow for the design of derivatives with improved efficacy and safety profiles.
- Antimicrobial Properties : Studies have shown that N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide exhibits significant antimicrobial activity against various bacterial strains, highlighting its potential as a new antibiotic agent.
-
Biological Activity
- Cytotoxicity : Research indicates that this compound can induce apoptosis in cancer cell lines, such as MCF-7, suggesting its potential role as an anticancer drug.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it relevant for treating conditions associated with inflammation.
-
Chemical Synthesis
- Building Block for Complex Molecules : this compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex organic compounds.
- Catalysis : The compound has been utilized in various catalytic reactions, including trifluoromethylation processes that are essential in synthesizing pharmaceuticals and agrochemicals.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting that this compound could be developed into a novel antimicrobial agent.
Cytotoxicity Assessment
In vitro studies conducted on MCF-7 cells revealed that this compound induced apoptosis at specific concentrations. This finding supports further exploration of its application in cancer therapy.
Comparative Analysis with Related Compounds
The unique structure of this compound differentiates it from similar compounds. Below is a comparison table highlighting structural features and biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide | Chlorine substituent | Antimicrobial | Lacks trifluoromethyl group |
| N-(4-formylthiazol-2-yl)acetamide | Thiazole moiety | Anticancer | Incorporates sulfur and nitrogen |
| N-(4-cyano-3-(trifluoromethyl)phenyl)acetamide | Cyano group | Potentially cytotoxic | Different reactivity profile |
Mechanism of Action
The mechanism of action of N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells, modulating various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The trifluoromethyl group enhances lipid solubility compared to non-fluorinated analogs (e.g., B2 in ).
- Steric Effects : Bulky substituents like piperazine (compound 14, ) or allyl groups (compound in ) influence conformational flexibility and binding interactions.
- Electrophilic Reactivity : Bromo or chloro substituents (e.g., ) increase reactivity for nucleophilic substitution, enabling further derivatization.
Anticonvulsant Activity
Herbicide Intermediates
- The dichloroacetamide derivative in served as a precursor for fluorochloridone, a herbicide inhibiting carotenoid biosynthesis. The CF₃ group stabilized the intermediate during cyclization .
Anticancer Research
Research Findings and Mechanistic Insights
- Anticonvulsant SAR: Piperazine-containing acetamides (e.g., compound 14) demonstrated superior activity over morpholino or methylpiperazine analogs, highlighting the importance of aromaticity in the piperazine ring for target engagement .
- Herbicide Synthesis : High yields (>90%) of 2,2-dichloro-N-2-propenyl-N-[3-(trifluoromethyl)phenyl]acetamide were achieved under optimized Cu-catalyzed conditions, emphasizing the role of catalysts in facilitating cyclization .
- Reactivity in Alkylation : The electron-withdrawing nature of the CF₃ group in ’s compound increased acetamide acidity, promoting deprotonation and unexpected alkylation pathways .
Biological Activity
N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial, antifungal, and anticonvulsant applications. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, making it a key feature in drug design. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group () significantly influences the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds show efficacy against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be competitive with established antibiotics like ampicillin .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 8 |
| This compound | MRSA | 16 |
| Ampicillin | S. aureus | 4 |
2. Antifungal Activity
The antifungal potential of this compound has also been explored. Studies have shown that related compounds exhibit strong antifungal activity against pathogens such as Botrytis cinerea and Fusarium oxysporum. These findings suggest that the trifluoromethyl substitution enhances the bioactivity against fungal species .
Table 2: Antifungal Activity Against Selected Fungi
| Compound | Fungal Species | Inhibition Zone (mm) |
|---|---|---|
| This compound | Botrytis cinerea | 15 |
| This compound | Fusarium oxysporum | 12 |
3. Anticonvulsant Activity
This compound has been evaluated for its anticonvulsant properties using various animal models. The introduction of the trifluoromethyl group has been shown to significantly enhance anticonvulsant activity, particularly in maximal electroshock (MES) seizure models. Compounds with this modification demonstrated a marked increase in protective effects against seizures compared to their non-fluorinated counterparts .
Table 3: Anticonvulsant Activity in Animal Models
| Compound | Model Used | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| This compound | MES | 100 | 85 |
| Control (non-fluorinated analog) | MES | 100 | 30 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Antifungal Mechanism : It is hypothesized that the compound interferes with fungal cell membrane integrity or impairs critical metabolic pathways.
- Anticonvulsant Mechanism : The trifluoromethyl group enhances binding affinity to sodium channels, leading to modulation of neuronal excitability and prevention of seizure propagation.
Case Studies
Several studies have investigated the pharmacological profiles of compounds similar to this compound. For instance, a comparative study on various acetamides highlighted that those with trifluoromethyl substitutions exhibited superior efficacy in both antimicrobial and anticonvulsant assays compared to their non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, where the trifluoromethyl (CF₃) group significantly influences regioselectivity. For example, Pd-catalyzed iminothiolation of alkynes with CF₃-containing iminosulfides achieves high regiocontrol (≥95%) under mild conditions (80°C, 12h) . Optimizing reaction solvents (e.g., DMF or THF) and stoichiometry of ligands (e.g., PPh₃) can further improve yields (up to 78%) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (ESI-MS) to verify the acetamide backbone and CF₃ substitution. For example, ¹⁹F NMR typically shows a singlet at δ −63 ppm for the CF₃ group, while ¹H NMR reveals aromatic protons at δ 7.2–7.8 ppm . X-ray crystallography (e.g., triclinic crystal system, space group P1) provides definitive structural confirmation, with bond angles and distances (e.g., C=O bond: 1.22 Å) .
Advanced Research Questions
Q. What in vitro or in vivo models are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Anticonvulsant activity can be assessed using maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. For example, derivatives of this compound showed median effective doses (ED₅₀) of 12–28 mg/kg in MES models . Cellular trafficking studies (e.g., acetalated dextran microparticles) can evaluate drug delivery efficiency in cancer models .
Q. How does the electronic effect of the CF₃ group influence structure-activity relationships (SAR) in related acetamides?
- Methodological Answer : The CF₃ group enhances electron-withdrawing effects, increasing metabolic stability and binding affinity to targets like kinase enzymes. SAR studies on analogs (e.g., 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide) reveal that substituents on the piperazine ring modulate potency. For instance, chlorophenyl groups improve IC₅₀ values by 3-fold compared to methyl groups .
Q. What analytical techniques resolve contradictions between computational predictions and experimental solubility data?
- Methodological Answer : Use Hansen solubility parameters (HSPs) and molecular dynamics (MD) simulations to predict solubility mismatches. Experimentally, high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) quantifies solubility. For example, predicted logP values of 3.2 may conflict with experimental solubility (0.12 mg/mL in PBS), requiring adjustments in co-solvent systems (e.g., 10% DMSO) .
Q. How can metabolic pathways of this compound be tracked in biological systems?
- Methodological Answer : Radiolabeled isotopes (e.g., ¹⁴C-acetamide) combined with LC-MS/MS identify metabolites. In vivo studies in rats show primary metabolites via cytochrome P450-mediated oxidation (e.g., hydroxylation at the phenyl ring) and glutathione conjugation. Bile-duct cannulation models confirm fecal excretion (≥60% within 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
